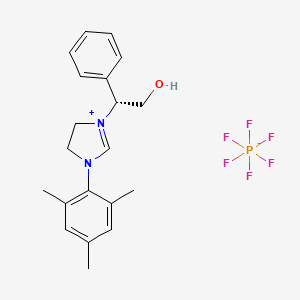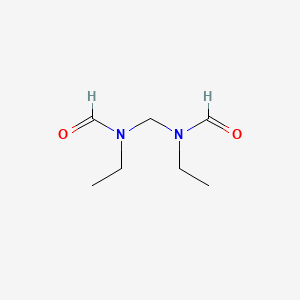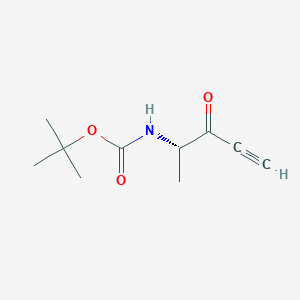
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 6th position and a sulfone group at the 1st position. The presence of the sulfone group makes this compound highly polar and reactive, which is significant in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor, such as a 2-alkylthiophene, under acidic or basic conditions to form the benzothiophene core.
Oxidation: The benzothiophene core is then subjected to oxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group at the 1st position.
Methylation: Finally, the methyl group is introduced at the 6th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclization: Large-scale cyclization of the precursor using continuous flow reactors to ensure consistent product quality.
Efficient Oxidation: Use of industrial oxidizing agents and optimized reaction conditions to achieve high yields of the sulfone derivative.
Automated Methylation: Automated systems for the methylation step to ensure precision and reproducibility.
化学反应分析
Types of Reactions
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the methyl group or the benzothiophene ring.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, such as oxidative stress response and apoptosis, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2,3,4,5,6,7-Hexahydro-1-benzothiophene: Lacks the sulfone group, making it less polar and reactive.
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene: Lacks the sulfone group, similar to the above compound.
1-Benzothiophene 1,1-dioxide: Lacks the methyl group, making it structurally simpler.
Uniqueness
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide is unique due to the presence of both the methyl and sulfone groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
82149-63-1 |
|---|---|
分子式 |
C9H14O2S |
分子量 |
186.27 g/mol |
IUPAC 名称 |
6-methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H14O2S/c1-7-2-3-8-4-5-12(10,11)9(8)6-7/h7H,2-6H2,1H3 |
InChI 键 |
SWBMLLSVOAAFRI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)S(=O)(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)



![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)




![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)
